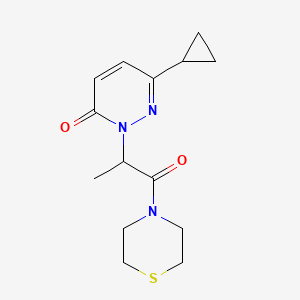

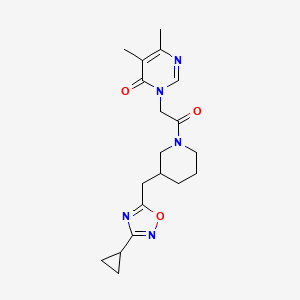

![molecular formula C14H17NO B2868019 (2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol CAS No. 2169135-10-6](/img/structure/B2868019.png)

(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol” is a specialty product for proteomics research . It is also referred to as vince lactam . It is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .

Synthesis Analysis

The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular formula of the compound is C13H15N . The molecular weight is 185.264 .Chemical Reactions Analysis

The compound has been involved in oxymercuration reactions . The propensity of exocyclic C-C bond to acquire a twisted inductive effects lends support to the hypothesis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 185.27 .Scientific Research Applications

Enantioselective Synthesis

(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol is utilized in enantioselective synthesis, specifically in the asymmetric aza-Diels-Alder reaction. This process involves the reaction of N-benzylimine with cyclopentadiene, leading to the synthesis of corresponding carboxylates and subsequent reduction to yield the pure methanol compound. This method emphasizes enantioselective synthesis and recovery of chiral auxiliaries (Vale et al., 2006), (Fernández et al., 2005).

Rearrangements and Ring Transformations

The compound has been involved in studies focusing on rearrangements and ring transformations. For instance, N-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene undergoes rearrangement with oxygen-insertion to form oxaazabicyclic compounds, indicating potential for structural modifications and synthesis of new chemical entities (Heesing et al., 1983). Additionally, 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives can undergo stereospecific rearrangement under acidic conditions, showcasing the versatility of these compounds in chemical synthesis (Kobayashi et al., 1992).

Synthesis of Polysubstituted Derivatives

In multicomponent reactions, this compound serves as a precursor for the synthesis of polysubstituted hexahydrofuro[3,2-b]pyridine derivatives. This indicates its role in the formation of complex, natural product-like compounds, which could have potential applications in medicinal chemistry and drug discovery (Sonaglia et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-7,12-14,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBACUICTAXNYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1N(C2CO)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)

![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)